

Spectroscopic Profile of 10-epi- γ -Eudesmol: A Technical Guide

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Compound of Interest

Compound Name: *epi-Eudesmol*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the sesquiterpenoid 10-epi- γ -eudesmol. The information presented herein is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development in the identification and characterization of this compound. This document summarizes the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines the experimental protocols for these analytical techniques, and presents a logical workflow for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, IR, and MS analyses of 10-epi- γ -eudesmol. This information is crucial for the unambiguous identification and structural elucidation of the molecule.

Table 1: ^1H NMR Spectroscopic Data of 10-epi- γ -Eudesmol

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
Data not available in search results			

Table 2: ^{13}C NMR Spectroscopic Data of 10-epi- γ -Eudesmol

Position	Chemical Shift (δ) ppm
Data not available in search results	

Table 3: IR Spectroscopic Data of 10-epi- γ -Eudesmol

Wavenumber (cm^{-1})	Assignment
Data not available in search results	

Table 4: Mass Spectrometry Data of 10-epi- γ -Eudesmol

m/z	Relative Intensity (%)	Fragmentation
222	Data not available	$[\text{M}]^+$
Additional fragmentation data not available in search results		

Note: While specific experimental spectra for 10-epi- γ -eudesmol were not found, the molecular formula is $\text{C}_{15}\text{H}_{26}\text{O}$ and the molecular weight is 222.37 g/mol .[\[1\]](#)[\[2\]](#) The PubChem database contains computed NMR and MS data.[\[1\]](#)

Experimental Protocols

The following sections detail generalized experimental methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard practices for the analysis of sesquiterpenoids and related natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of 10-epi- γ -eudesmol.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for detailed structural analysis.

Sample Preparation:

- A sample of purified 10-epi- γ -eudesmol (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl_3 , C_6D_6 , acetone- d_6).
- The solution is transferred to a 5 mm NMR tube.
- A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.

Data Acquisition:

- ^1H NMR: Standard one-dimensional proton spectra are acquired to determine chemical shifts, multiplicities, and coupling constants of the hydrogen atoms.
- ^{13}C NMR: One-dimensional carbon spectra, often proton-decoupled, are acquired to identify the chemical shifts of each carbon atom.
- 2D NMR (COSY, HSQC, HMBC): To further elucidate the structure, a suite of two-dimensional NMR experiments can be performed.
 - COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings.
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 10-epi- γ -eudesmol.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

Sample Preparation:

- **Thin Film (for oils):** A drop of the purified liquid sample is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.
- **KBr Pellet (for solids):** A small amount of the solid sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.
- **Solution:** The sample can be dissolved in a suitable solvent (e.g., CCl₄, CS₂) and placed in a liquid sample cell.

Data Acquisition: The prepared sample is placed in the IR beam path of the spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 10-epi-γ-eudesmol.

Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile compounds like sesquiterpenoids.^{[3][4]}

GC-MS Protocol:

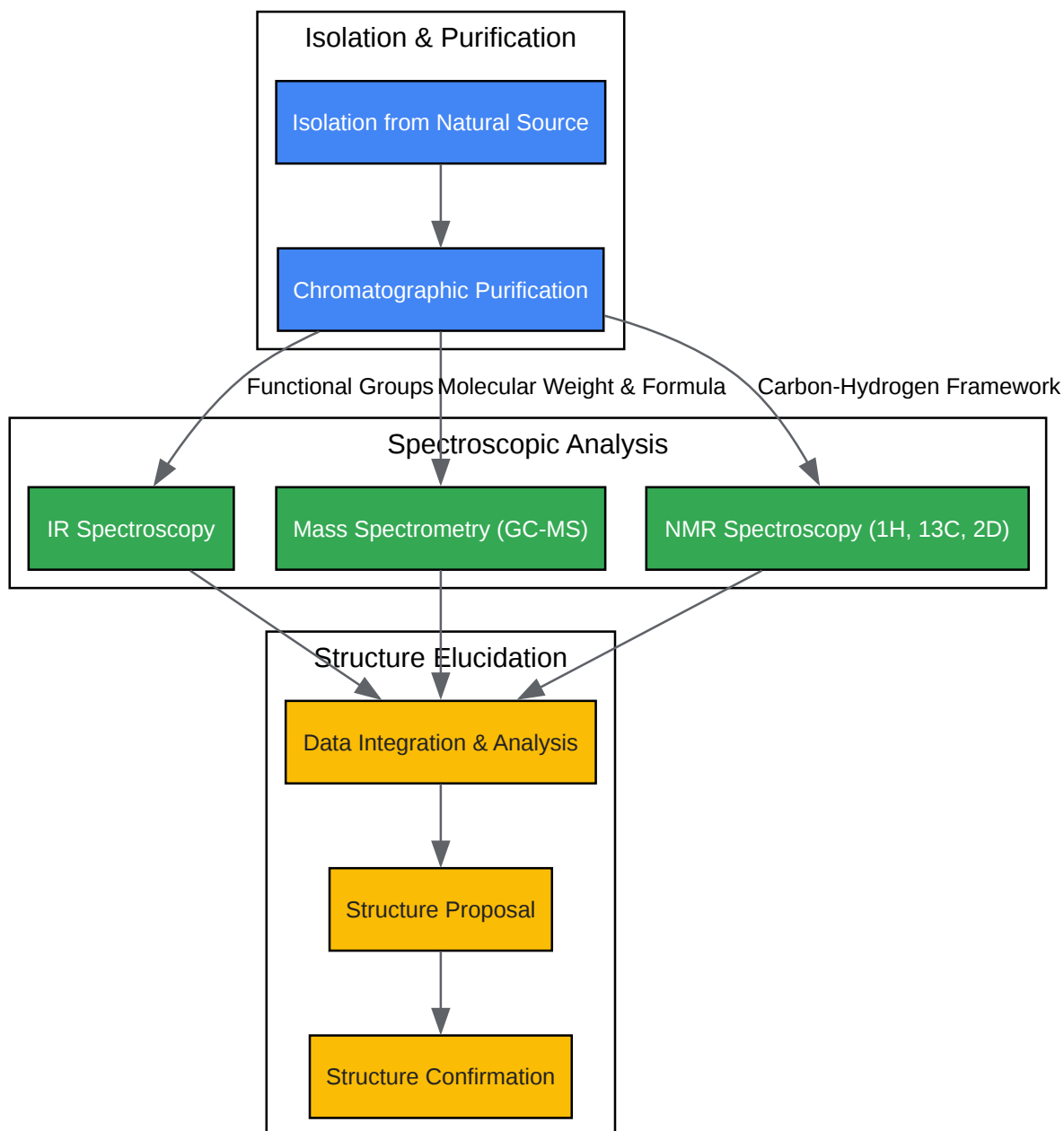
- **Sample Preparation:** A dilute solution of the purified compound in a volatile solvent (e.g., hexane, dichloromethane) is prepared.
- **Injection:** A small volume of the sample is injected into the GC inlet, where it is vaporized.
- **Gas Chromatography:** The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase. The temperature of the GC oven is typically programmed to ramp up to facilitate separation.
- **Mass Spectrometry:** As each component elutes from the GC column, it enters the mass spectrometer.
 - **Ionization:** The molecules are ionized, typically by electron impact (EI).

- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
- Detection: The abundance of each ion is measured, generating a mass spectrum.

Data Analysis: The mass spectrum provides the molecular ion peak ($[M]^+$), which corresponds to the molecular weight of the compound, and a series of fragment ion peaks that reveal the structure of the molecule. The retention time from the gas chromatogram and the Kovats retention index are also important parameters for identification.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and structural elucidation of a natural product like 10-epi- γ -eudesmol.



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Caption: Workflow for the isolation and spectroscopic characterization of 10-epi-γ-eudesmol.

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References

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